Ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride
Description
Molecular Architecture and IUPAC Nomenclature
Ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride features a benzoyl core substituted with distinct functional groups. The molecular formula is C₁₃H₁₈ClNO₄ , with a molar mass of 287.74 g/mol . Its IUPAC name reflects the substituent positions:
- Benzoate backbone : A benzene ring with ester (-COO-) and amino (-NH₂) groups.
- Substituents : At position 2, an amino group; at position 5, a 2-ethoxy-2-oxoethyl moiety (-CH₂COOCH₂CH₃).
- Hydrochloride salt : The amino group is protonated (NH₃⁺) and paired with a chloride counterion.
The SMILES notation (CCOC(=O)CC1=CC(=C(C=C1)N)C(=O)OCC.Cl ) and InChIKey (YYBCNAYIHODAQA-UHFFFAOYSA-N ) further validate the connectivity.
Crystallographic Characterization and Conformational Analysis
While crystallographic data for this specific hydrochloride salt remains unreported in the provided sources, related benzoate esters exhibit monoclinic or orthorhombic systems with hydrogen-bonded networks. Key inferred features include:
- Conformational preferences : The ethoxy-oxoethyl side chain likely adopts a staggered conformation to minimize steric hindrance.
- Planarity : The benzene ring and adjacent ester groups remain coplanar, while the 2-ethoxy-2-oxoethyl group may deviate due to steric interactions.
Table 1 : Predicted structural parameters (hypothetical)
| Parameter | Value |
|---|---|
| Bond length (C=O) | ~1.21 Å |
| Dihedral angle | 120–150° (side chain) |
Comparative Structural Analysis With Related Benzoate Esters
Compared to simpler benzoate derivatives:
- Ethyl anthranilate (C₉H₁₁NO₂): Lacks the 5-(2-ethoxy-2-oxoethyl) group, resulting in lower molecular weight (165.19 g/mol) and reduced steric complexity.
- Ethyl 4-amino-2-(2-ethoxy-2-oxoethyl)benzoate (C₁₃H₁₇NO₄): Positional isomerism at the amino and oxoethyl groups alters electronic distribution and solubility.
Key differences :
- The 5-(2-ethoxy-2-oxoethyl) substituent introduces additional hydrogen-bonding capacity and steric bulk.
- Hydrochloride formation enhances polarity compared to non-ionic esters.
Hydrogen Bonding Patterns in Hydrochloride Salt Formation
The hydrochloride salt exhibits three primary interactions:
- Ionic bonding : Between the protonated amino group (NH₃⁺) and chloride ion (Cl⁻).
- Intermolecular H-bonds :
- Intramolecular H-bonds : Between the ethoxy oxygen and amino hydrogen, stabilizing the side-chain conformation.
Table 2 : Hypothetical hydrogen-bonding parameters
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| NH₃⁺ | Cl⁻ | 3.0 | 160 |
| C=O (ester) | NH₃⁺ | 2.9 | 155 |
These interactions enhance crystalline stability and solubility in polar solvents.
Properties
IUPAC Name |
ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-3-17-12(15)8-9-5-6-11(14)10(7-9)13(16)18-4-2;/h5-7H,3-4,8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBCNAYIHODAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)N)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling and Ester Hydrolysis
A widely reported method involves sequential amide coupling and ester hydrolysis. The synthesis begins with the coupling of [3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid (1 ) with ethyl esters of amino acids (e.g., alanine, tyrosine) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Diisopropylethylamine (DIPEA) is employed as a base to facilitate the reaction at room temperature for 10 hours. The intermediate ethyl ester is then hydrolyzed using aqueous sodium hydroxide in tetrahydrofuran (THF) at 85°C for 12 hours to yield the carboxylic acid derivative.
For the target compound, the final step involves hydrochlorination of the free amine using HCl in ethyl acetate, followed by recrystallization. This method achieves a yield of 64–71% for analogous compounds, with purity confirmed via 1H NMR and mass spectrometry.
Nickel-Catalyzed Reductive Vinylation
An alternative route utilizes nickel catalysis for reductive cross-coupling. Ethyl 2-benzamido-2-bromoacetate (53 ) reacts with aryl halides (e.g., bromobenzene) in the presence of NiCl2(Py)4, dtBBPy ligand, and zinc as a reductant in 1,4-dioxane at 60°C. Magnesium chloride and tetrabutylammonium iodide (TBAI) enhance reaction efficiency. After 12 hours, the crude product is purified via flash chromatography. While this method is primarily used for α-amino acids, adapting the substrate to include the 5-(2-ethoxy-2-oxoethyl)benzoate moiety could yield the target compound. Reported yields for similar reactions range from 45–78% .
Direct Alkylation of Ethyl 2-Aminobenzoate
A streamlined approach involves alkylating ethyl 2-aminobenzoate with ethyl bromoacetate under basic conditions. In a representative procedure, potassium tert-butoxide in toluene at 0°C facilitates the nucleophilic substitution, achieving a 98% yield of the alkylated intermediate. Subsequent hydrolysis with HCl in ethyl acetate generates the hydrochloride salt. This method is advantageous for scalability, with minimal byproducts and high reproducibility.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
Optimization and Challenges
- Purification : Column chromatography (silica gel, pet-ether/ethyl acetate) is critical for removing unreacted starting materials and byproducts.
- Side Reactions : Over-hydrolysis during ester cleavage can reduce yields, necessitating precise temperature control.
- Catalyst Sensitivity : Nickel-catalyzed methods require strict anhydrous conditions to prevent catalyst deactivation.
Analytical Validation
- 1H NMR : Key peaks include δ 1.24–1.34 ppm (ethyl CH3), δ 4.04–4.48 ppm (OCH2), and δ 6.60–7.55 ppm (aromatic protons).
- Mass Spectrometry : Molecular ion peaks at m/z 251.28 (free base) and 287.74 (hydrochloride) confirm molecular weight.
- HPLC : Purity >99.5% is achievable using C18 columns with acetonitrile/water mobile phases.
Industrial-Scale Considerations
The direct alkylation method is preferred for large-scale production due to fewer steps and lower catalyst costs. Enamine Ltd. reports batch sizes up to 10 kg with consistent quality. Challenges include controlling exothermic reactions during alkylation and ensuring residual solvent compliance (e.g., toluene <890 ppm).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxoethyl group can be reduced to form hydroxyl derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the benzoate core.
Reduction: Hydroxyl derivatives of the oxoethyl group.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride is primarily utilized in the synthesis of various pharmaceutical compounds. Its structural features allow it to serve as a precursor or intermediate in the production of drugs targeting several diseases.
Case Study: Antidiabetic Agents
Recent studies have indicated that derivatives of this compound exhibit promising antidiabetic activity. For instance, compounds synthesized from this precursor have shown significant inhibition of alpha-glucosidase, an enzyme involved in carbohydrate digestion, thereby aiding in blood sugar regulation .
Synthesis of Bioactive Compounds
The compound is also employed in synthesizing bioactive molecules with potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Table 1: Synthesis Pathways Utilizing this compound
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Antimalarial agents | 85 | |
| Esterification | Anti-inflammatory compounds | 90 | |
| Amine coupling | Anticancer drugs | 78 |
Potential Therapeutic Uses
Emerging research suggests that this compound may have applications beyond its synthetic utility. Studies are exploring its role as an anti-inflammatory and analgesic agent.
Case Study: Anti-inflammatory Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the benzoate core can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to a class of substituted benzoate esters. Key analogs and their distinguishing features are summarized below:
Key Differences and Implications
Functional Group Impact on Polarity: The amino and ethoxy-oxoethyl groups in the target compound enhance polarity compared to Ethyl 2-methoxybenzoate (non-ionic methoxy group). This likely increases solubility in polar solvents like ethanol or DMSO but reduces lipid membrane permeability . In contrast, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid lacks the ethyl ester and hydrochloride salt, resulting in lower solubility in organic solvents but stronger hydrogen-bonding capacity in crystalline states .
Synthetic Pathways: The target compound’s synthesis is uncharacterized in the evidence, but analogs like 2-(2-Ethoxy-2-oxoacetamido)benzoic acid are synthesized via nucleophilic acyl substitution (e.g., ethyl chlorooxoacetate + 2-aminobenzoic acid) .
Data Gaps and Research Opportunities
- Physicochemical Data : Melting points, solubility in common solvents, and stability under varying pH/temperature conditions are unreported for the target compound.
- Biological Activity: No toxicity, bioavailability, or target-binding studies are available.
Biological Activity
Ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride is a benzoate derivative with significant potential in biomedical research. This compound, characterized by its unique molecular structure, has been investigated for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, presenting detailed findings from scientific literature.
Chemical Structure and Properties
- Molecular Formula : C13H17NO4·HCl
- SMILES : CCOC(=O)CC1=CC(=C(C=C1)N)C(=O)OCC
- InChIKey : RACFQGDGCBUOOT-UHFFFAOYSA-N
The compound's structure includes an amino group, an ethoxy group, and an oxoethyl group attached to a benzoate core, which contributes to its diverse biological interactions.
The mechanism of action involves interactions with biological macromolecules. The amino group can form hydrogen bonds, while the hydrophobic benzoate core interacts with protein regions, potentially modulating enzyme activity and influencing cellular pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell membranes and inhibit growth makes it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in cell lines for its cytotoxic effects against cancer cells. The results indicate a dose-dependent response, with significant inhibition of cell proliferation observed at higher concentrations. The selectivity index (SI), which measures the ratio of cytotoxicity to efficacy, suggests favorable therapeutic potential .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound reported:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
Study on Anticancer Activity
In a study assessing the anticancer effects on human cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HeLa (Cervical cancer) | 15 | 5 |
| MCF-7 (Breast cancer) | 20 | 4 |
| A549 (Lung cancer) | 25 | 3 |
The findings reveal that this compound effectively inhibits cancer cell growth while exhibiting lower toxicity towards normal cells, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-amino-5-(2-ethoxy-2-oxoethyl)benzoate hydrochloride?
- Methodology : The compound can be synthesized via multi-step organic reactions, including amide bond formation and esterification. For example, similar benzoate esters are produced through sequential coupling of amino acids and activated esters under controlled pH and temperature conditions. Ethyl esters are typically formed via reaction of carboxylic acids with ethanol in the presence of acid catalysts (e.g., HCl) . N-deprotection steps may involve acidic or basic hydrolysis, depending on the protecting group used (e.g., tert-butyloxycarbonyl, benzyloxycarbonyl) .
- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate purity. Optimize solvent systems (e.g., DMSO for solubility) and stoichiometry to minimize byproducts .
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in a polar solvent (e.g., ethanol/water). Data collection and refinement are performed using SHELX software (e.g., SHELXL for refinement), which accounts for hydrogen bonding and thermal displacement parameters .
- Key Considerations : Resolve twinning or disorder using the TWIN/BASF commands in SHELX. Validate hydrogen-bonding networks with PLATON or Mercury .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement be resolved?
- Methodology : Discrepancies between observed and calculated structure factors often arise from disordered solvent molecules or incorrect space group assignments. Use the SQUEEZE tool in PLATON to model diffuse solvent contributions. Cross-validate with spectroscopic data (e.g., FTIR for functional groups) to confirm molecular geometry .
- Example : In a related benzoic acid derivative, hydrogen-bonded chains along the [111] direction were resolved by integrating SHELXL refinement with Hirshfeld surface analysis .
Q. What strategies are effective for analyzing hydrogen-bonding networks and supramolecular assembly?
- Methodology : Combine SCXRD with computational tools like CrystalExplorer for Hirshfeld surface analysis. Quantify intermolecular interactions (e.g., O–H⋯O, C–H⋯O) and calculate interaction energies. For dynamic studies, perform variable-temperature XRD to assess thermal stability .
- Case Study : A structurally similar oxamide derivative exhibited planar geometry stabilized by O–H⋯O (2.58 Å) and C–H⋯O (2.89 Å) bonds, forming 1D chains .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC-UV/Vis. Prepare buffer solutions (pH 1–12) and incubate the compound at 25–60°C. Monitor degradation products (e.g., hydrolysis of the ethyl ester to carboxylic acid) and quantify using calibration curves .
- Data Interpretation : Use Arrhenius plots to predict shelf life. For example, ester hydrolysis rates increase exponentially above pH 7 due to nucleophilic attack by hydroxide ions .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., fluorogenic substrates for proteases) or cell-based assays (e.g., AMPK activation). For antimicrobial studies, use microbroth dilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Controls : Include reference compounds (e.g., glycopeptide antibiotics for antimicrobial assays) and solvent controls (e.g., DMSO ≤1% v/v) .
Methodological and Technical Considerations
Q. How to address challenges in chromatographic separation of synthetic intermediates?
- Methodology : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). For polar intermediates, employ HILIC or ion-pair chromatography. Optimize detection wavelengths (e.g., 254 nm for aromatic moieties) .
- Troubleshooting : Adjust pH to suppress ionization (e.g., <3 for carboxylic acids) or add modifiers (e.g., ammonium acetate) to reduce tailing .
Q. What are best practices for conducting a prior-art patent search for novel derivatives?
- Methodology : Use CAS SciFinder or Reaxys to search for structurally similar compounds (e.g., ethyl benzoate esters with amino/ethoxy substituents). Filter results by synthesis methods (e.g., USPTO patents for amide coupling) and biological targets .
- Key Terms : Search "2-ethoxy-2-oxoethyl benzoate hydrochloride," "anticoagulant derivatives," or "amide bond formation" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
